4-(Hexyloxy)-3-methoxybenzaldehyde

Lipophilicity Partition coefficient Drug design

4-(Hexyloxy)-3-methoxybenzaldehyde (CAS 61096-84-2) is a vanillin-derived aromatic aldehyde featuring a hexyloxy chain at the 4-position and a methoxy group at the 3-position. It serves as a lipophilic building block in organic synthesis, with a molecular formula of C₁₄H₂₀O₃ and a molecular weight of 236.31 g/mol.

Molecular Formula C14H20O3
Molecular Weight 236.31 g/mol
CAS No. 61096-84-2
Cat. No. B1300929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hexyloxy)-3-methoxybenzaldehyde
CAS61096-84-2
Molecular FormulaC14H20O3
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCCCCCCOC1=C(C=C(C=C1)C=O)OC
InChIInChI=1S/C14H20O3/c1-3-4-5-6-9-17-13-8-7-12(11-15)10-14(13)16-2/h7-8,10-11H,3-6,9H2,1-2H3
InChIKeyDYJXODUYQQLNDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Hexyloxy)-3-methoxybenzaldehyde (CAS 61096-84-2): Chemical Identity and Procurement Baseline


4-(Hexyloxy)-3-methoxybenzaldehyde (CAS 61096-84-2) is a vanillin-derived aromatic aldehyde featuring a hexyloxy chain at the 4-position and a methoxy group at the 3-position [1]. It serves as a lipophilic building block in organic synthesis, with a molecular formula of C₁₄H₂₀O₃ and a molecular weight of 236.31 g/mol . The compound exists as a colorless to pale yellow liquid at room temperature (mp 15–20 °C) and is typically supplied at ≥97% purity .

Why Generic Substitution of 4-(Hexyloxy)-3-methoxybenzaldehyde is Not Advisable


4-Alkoxy-3-methoxybenzaldehydes are not interchangeable building blocks. The length of the 4-alkoxy chain directly dictates lipophilicity, melting point, and solid-state packing . Substituting a shorter-chain analog (e.g., ethoxy or butoxy) for the hexyloxy derivative alters logP by more than one unit, significantly impacting partitioning behavior in biphasic reactions, membrane permeability in biological assays, and crystallization outcomes [1][2]. The following evidence quantifies these differences to guide informed procurement decisions.

Quantitative Differentiation of 4-(Hexyloxy)-3-methoxybenzaldehyde Against Structural Analogs


Lipophilicity (LogP) Comparison: Hexyloxy vs. Butoxy, Ethoxy, and Vanillin

4-(Hexyloxy)-3-methoxybenzaldehyde exhibits a logP of 3.47, which is significantly higher than its shorter-chain analogs 4-butoxy-3-methoxybenzaldehyde (logP 2.5) and 4-ethoxy-3-methoxybenzaldehyde (logP 1.91), as well as the parent vanillin (logP 1.21) [1][2]. This increased lipophilicity enhances solubility in non-polar media and membrane permeability, making it the preferred choice for applications requiring hydrophobic partitioning.

Lipophilicity Partition coefficient Drug design

Synthesis Yield: Hexyloxy vs. Ethoxy Derivative

Alkylation of vanillin with 1-bromohexane under optimized conditions (K₂CO₃, DMF, 135 °C, 27 h) yields 4-(hexyloxy)-3-methoxybenzaldehyde in 98.2% isolated yield . In contrast, the analogous ethylation with diethyl sulfate under comparable conditions affords 4-ethoxy-3-methoxybenzaldehyde in only 79% yield [1]. The nearly 20% higher yield reduces raw material waste and lowers production cost per gram.

Synthetic efficiency Process chemistry Cost of goods

Melting Point Trend: Hexyloxy Confers Room-Temperature Liquid State

The melting point of 4-alkoxy-3-methoxybenzaldehydes decreases systematically with increasing alkoxy chain length. 4-(Hexyloxy)-3-methoxybenzaldehyde melts at 15–20 °C, rendering it a liquid at ambient temperature . The butoxy analog melts at 29.5–30.5 °C, the ethoxy analog at 60–65 °C, and vanillin at 81–83 °C . The liquid physical state of the hexyloxy derivative eliminates the need for heating during handling and facilitates direct use in solvent-free or low-temperature processes.

Physical state Formulation Handling

GC Purity: 99.3% Hexyloxy vs. 95% Butoxy Typical Specifications

Commercially available 4-(hexyloxy)-3-methoxybenzaldehyde is supplied with a typical GC purity of 99.3% by area . In comparison, the butoxy analog is routinely offered at a minimum purity of 95% . The higher purity specification of the hexyloxy derivative reduces the need for additional purification steps prior to use in sensitive applications.

Purity Quality control Analytical specification

Crystal Structure: Two Molecules per Asymmetric Unit vs. Four for Vanillin

Single-crystal X-ray diffraction reveals that 4-(hexyloxy)-3-methoxybenzaldehyde crystallizes with two independent molecules in the asymmetric unit, each adopting an essentially planar conformation (r.m.s. deviations of 0.023 Å and 0.051 Å for all non-H atoms) [1]. In contrast, the metastable Form II polymorph of vanillin contains four molecules per asymmetric unit [2]. The reduced number of independent molecules in the hexyloxy derivative simplifies crystal packing analysis and may confer more predictable crystallization behavior.

Crystallography Solid-state packing Polymorphism

High-Value Application Scenarios for 4-(Hexyloxy)-3-methoxybenzaldehyde


Lipophilic Building Block for Hydrophobic Drug Candidates

The elevated logP of 3.47 distinguishes 4-(hexyloxy)-3-methoxybenzaldehyde as a superior starting material for constructing hydrophobic pharmacophores. Researchers developing CNS-penetrant or membrane-targeted compounds can leverage this increased lipophilicity to enhance blood-brain barrier permeability or membrane partitioning, as demonstrated by the logP differential of +0.97 over the butoxy analog .

Large-Scale Synthesis with Superior Process Economics

The 98.2% isolated yield reported for the hexyloxy derivative substantially outperforms the 79% yield typical for the ethoxy analog under comparable alkylation conditions . This 19% yield advantage translates directly to lower raw material consumption and reduced waste, making the hexyloxy derivative the cost-effective choice for multi-gram to kilogram-scale syntheses.

Room-Temperature Liquid Handling in Automated Synthesis Platforms

With a melting point of 15–20 °C, 4-(hexyloxy)-3-methoxybenzaldehyde remains a free-flowing liquid under standard laboratory conditions, unlike the butoxy (mp 30 °C) and ethoxy (mp 60–65 °C) analogs which require warming for transfer . This property makes it ideal for integration into automated liquid-handling systems and continuous-flow reactors where solid handling is undesirable.

High-Purity Starting Material for Sensitive Transformations

The typical GC purity of 99.3% for the hexyloxy derivative exceeds the 95% minimum specification of the butoxy analog . This higher purity reduces the burden of pre-reaction purification and minimizes side-product formation in catalytic or stoichiometric transformations, supporting more reproducible outcomes in medicinal chemistry and materials science.

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